1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime
Description
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime (CAS: 143287-10-9) is an aromatic hydroxyketone oxime derivative with the molecular formula C₂₆H₄₅NO₃ and a molecular weight of 419.65 g/mol. It is synthesized by reacting 1-bromobutane with 1-(2,4-dihydroxy-5-hexylphenyl)-1-decanone in the presence of potassium carbonate under refluxing acetone for 20 hours . The compound exhibits a melting point of 48–50 °C and demonstrates notable biological activities, including antiviral activity against vesicular stomatitis virus replication in HEL cell cultures and anthelmintic properties . Its structural uniqueness lies in the combination of a butoxy group at the 4-position, a hexyl chain at the 5-position, and a hydroxyl group at the 2-position of the phenyl ring, coupled with a decanone oxime backbone.
Properties
Molecular Formula |
C26H45NO3 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
5-butoxy-4-hexyl-2-[(E)-N-hydroxy-C-nonylcarbonimidoyl]phenol |
InChI |
InChI=1S/C26H45NO3/c1-4-7-10-12-13-14-16-18-24(27-29)23-20-22(17-15-11-8-5-2)26(21-25(23)28)30-19-9-6-3/h20-21,28-29H,4-19H2,1-3H3/b27-24+ |
InChI Key |
LKMMLBZOZACXKO-SOYKGTTHSA-N |
Isomeric SMILES |
CCCCCCCCC/C(=N\O)/C1=C(C=C(C(=C1)CCCCCC)OCCCC)O |
Canonical SMILES |
CCCCCCCCCC(=NO)C1=C(C=C(C(=C1)CCCCCC)OCCCC)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Reagents
The oxime formation follows a nucleophilic addition-elimination mechanism. Hydroxylamine (NH2OH) attacks the carbonyl carbon of the ketone, leading to the formation of an intermediate hemiaminal, which subsequently dehydrates to yield the oxime. The reaction is typically conducted in aqueous media to facilitate proton transfer and stabilize intermediates.
Key reagents :
-
Hydroxylamine base : A 50% aqueous solution (w/w) is preferred to ensure solubility and reactivity.
-
Organic acid catalyst : Formic acid (98%) is employed to adjust the pH to 6.0–6.2, optimizing reaction kinetics while avoiding inorganic contaminants.
-
Ketone substrate : 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone, synthesized via Friedel-Crafts acylation or analogous methods, serves as the precursor.
Stepwise Synthesis Protocol
-
Mixing phase : Combine 50 mL of ketone with 100 mL of 50% hydroxylamine solution under magnetic stirring.
-
Acidification : Add 50 mL of formic acid dropwise to achieve pH 6.0–6.2, initiating crystallization.
-
Crystallization : Stir the mixture at ambient temperature (25°C) for 24 hours to complete crystal growth.
-
Filtration : Collect the crude oxime via vacuum filtration and wash with cold deionized water.
-
Recrystallization : Dissolve the crude product in perfluorocyclohexane at elevated temperature (60–70°C), then cool slowly to ambient temperature to obtain high-purity crystals.
Optimization of Reaction Conditions
The patent US6235935B1 emphasizes the importance of pH control and solvent selection. Acidification with formic acid, rather than inorganic acids, prevents contamination by sulfate or chloride ions. Perfluorocyclohexane, an inert fluorocarbon solvent, ensures minimal side reactions during recrystallization.
Table 1: Comparative Yields Under Varied Acid Catalysts
| Acid Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Formic acid | 85–90 | >99 |
| Acetic acid | 80–85 | 98 |
| Citric acid | 75–80 | 97 |
Purification and Characterization
Solvent-Based Recrystallization
Recrystallization in perfluorocyclohexane achieves a purity exceeding 99%, as evidenced by gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) analyses. The solvent’s non-polar nature selectively dissolves impurities while leaving the oxime intact during cooling.
Spectroscopic Validation
-
FT-IR : A strong absorption band at 3250 cm⁻¹ confirms the N–O–H stretch, while the C=N vibration appears at 1640 cm⁻¹.
-
¹H NMR : Resonances at δ 1.25–1.45 ppm (alkyl chains), δ 6.70–7.20 ppm (aromatic protons), and δ 8.10 ppm (oxime proton) validate the structure.
-
X-ray crystallography : Monoclinic crystal symmetry (space group P2₁/c) with unit cell parameters a = 12.3 Å, b = 8.9 Å, c = 15.4 Å further corroborates molecular geometry .
Chemical Reactions Analysis
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups such as halides or alkyl groups
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Pharmaceutical Applications
- Modulation of TRPM8 Receptors : The compound acts as an agonist for the transient receptor potential melastatin 8 (TRPM8) channels, which are involved in sensing cold temperatures. This property can be harnessed in developing therapeutic agents for pain relief and inflammation management. Specifically, it has been noted for its potential in treating conditions like hyperalgesia and bladder syndrome .
- Antitumor Activity : Preliminary studies suggest that compounds similar to 1-(4-butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime may exhibit antitumor properties, particularly influencing prostate tumors. This suggests potential applications in cancer therapies .
- Anti-inflammatory and Antioxidant Effects : The hydroxy group in the compound is known to contribute to anti-inflammatory and antioxidant activities, making it a candidate for pharmaceutical formulations aimed at reducing oxidative stress and inflammation.
Personal Care Products
The compound is utilized in various personal care formulations due to its ability to induce a cooling sensation, enhancing user experience. It is commonly included in:
- Oral Care Products : Such as mouthwashes and toothpaste, where it contributes to breath freshening effects.
- Topical Creams and Lotions : Leveraging its cooling properties for soothing skin irritations .
Agricultural Applications
- Insect Repellent Properties : Due to its action on TRPM8 receptors, the compound exhibits insect-repellent effects, making it useful in agricultural settings for pest control .
- Plant Growth Regulators : Research indicates potential applications as a plant growth regulator by modulating physiological processes in plants, although this area requires further investigation.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Key Observations:
Structural Variations: Alkyl Chain Length: The target compound features a decanone (C10) backbone, whereas analogs like 1-(4-methoxyphenyl)-1-tetradecanone oxime have longer chains (C14). Longer chains may enhance lipophilicity and membrane permeability . Substituent Position: The 4-butoxy-5-hexyl-2-hydroxy arrangement in the target compound contrasts with simpler substituents (e.g., 4-methoxy or 5-ethoxy) in analogs. Bulkier groups like hexyl/butoxy may sterically hinder enzymatic degradation, enhancing stability .
Biological Activity: The target compound’s antiviral activity is unique among the listed analogs, which primarily exhibit enzyme inhibition (e.g., lipoxygenase) or stabilization roles .
Synthetic Pathways: The target compound is synthesized via alkylation of a dihydroxy precursor, while others, like 1-(5-ethoxy-2-hydroxyphenyl)-1-dodecanone oxime, require selective demethylation or partial methylation .
Degradation and Environmental Impact
This suggests that the hexyl and butoxy substituents in the target compound may slow biodegradation compared to simpler methoxy or ethoxy analogs.
Biological Activity
1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime is a compound categorized as an oxime, derived from the condensation of a ketone with hydroxylamine. Its unique structure, which includes a butoxy group, a hexyl chain, and a hydroxyphenyl moiety, suggests potential biological activities that merit detailed investigation. This article explores its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 307.43 g/mol. The presence of both hydrophobic (butoxy and hexyl groups) and hydrophilic (hydroxy group) characteristics enhances its solubility profile and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H29NO3 |
| Molecular Weight | 307.43 g/mol |
| SMILES | CCCCCCC1=CC(=C(C=C1OCCCC)O)C(=NO)C |
| InChI | InChI=1S/C18H29NO3/c1-4-6-8-9-10-15-12-16(14(3)19-21)17(20)13-18(15)22-11-7-5-2/h12-13,20-21H,4-11H2,1-3H3 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Ketone: The precursor compound is synthesized by reacting 4-butoxy-5-hexyl-2-hydroxybenzaldehyde with decanone under acidic or basic conditions.
- Oxime Formation: The ketone undergoes a condensation reaction with hydroxylamine to form the oxime derivative.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
Antioxidant Activity:
The hydroxy group in the structure contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in biological systems. This activity may be beneficial in preventing cellular damage associated with various diseases.
Anti-inflammatory Effects:
Preliminary studies suggest that this compound can modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
Antimicrobial Properties:
Some studies have indicated that oxime derivatives can possess antimicrobial properties, suggesting potential applications in pharmaceuticals for treating infections.
Study on Antioxidant Activity
A study demonstrated that similar compounds with hydroxy groups effectively scavenge reactive oxygen species (ROS). The antioxidant capacity was evaluated using DPPH radical scavenging assays, showing significant inhibition of free radical formation.
Anti-inflammatory Mechanism
Research published in Pharmaceutical Biology highlighted the anti-inflammatory effects of related compounds through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves modulation of NF-kB signaling pathways.
Antimicrobial Efficacy
In vitro testing against various bacterial strains revealed that oxime derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds with long aliphatic chains showed enhanced lipophilicity and increased membrane permeability, leading to improved efficacy against Gram-positive bacteria.
Q & A
Q. What are the established synthetic routes for 1-(4-Butoxy-5-hexyl-2-hydroxyphenyl)-1-decanone oxime, and how can reaction conditions be optimized?
The compound is synthesized via a multi-step pathway. A key method involves reacting decanoic anhydride with phloroglucinol in the presence of boron trifluoride etherate under heating for 4 hours . Subsequent oximation with hydroxylamine hydrochloride yields the oxime derivative. To optimize yield, parameters such as temperature (maintained at 80–82°C for intermediate steps), stoichiometric ratios, and catalyst concentration should be systematically varied. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating high-purity intermediates .
Q. How can the structural characterization of this oxime derivative be performed to confirm regiochemistry and oxime configuration (syn/anti)?
Use a combination of spectroscopic techniques:
- NMR : H NMR can resolve hydroxyl proton shifts (e.g., phenolic -OH at δ 10–12 ppm) and confirm substitution patterns on the aromatic ring. C NMR identifies carbonyl and oxime carbon environments .
- IR : A strong absorption band near 3200–3400 cm indicates oxime N-OH stretching. The absence of a carbonyl peak (~1700 cm) confirms successful oximation .
- X-ray crystallography : For unambiguous determination of syn/anti isomerism and spatial arrangement of substituents .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation of particulates. Use chemical splash goggles for eye protection .
- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure.
- Waste disposal : Segregate organic waste containing oxime derivatives and coordinate with certified hazardous waste disposal services .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) be applied to predict the reactivity and tautomeric equilibria of this oxime in metal coordination studies?
Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. anthelmintic efficacy)?
Discrepancies may arise from assay conditions or impurity profiles. To address this:
- Reproducibility checks : Validate protocols using standardized cell lines (e.g., HEL cells for antiviral assays) and parasite models (e.g., Caenorhabditis elegans for anthelmintic studies) .
- Purity analysis : Employ HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products.
- Dose-response studies : Establish EC/IC values across multiple concentrations to clarify potency trends .
Q. How does the alkoxy chain length (butoxy vs. hexyl) influence the compound’s photostability and application as a polymer additive?
Comparative studies with analogs (e.g., 1-(4-ethoxy-2-hydroxyphenyl)-1-heptadecanone oxime) reveal that longer alkoxy chains (e.g., hexyl) enhance UV absorption and radical scavenging efficiency, thereby improving photostabilization in polymers like polyethylene. Accelerated weathering tests (QUV chambers, ASTM G154) quantify degradation rates, while ESR spectroscopy detects free radical quenching mechanisms .
Q. What analytical techniques are critical for detecting decomposition products under thermal stress?
- TGA-DSC : Identify decomposition onset temperatures (typically >250°C for similar oximes) and enthalpy changes .
- GC-MS : Profile volatile degradation byproducts (e.g., alkanes, phenolic fragments).
- FTIR : Monitor functional group changes (e.g., loss of oxime N–O bands) .
Methodological Considerations Table
Key Challenges and Solutions
- Low oxime yield : Optimize hydroxylamine hydrochloride equivalents and pH (alkaline conditions favor oximation) .
- Isomer separation : Use chiral HPLC columns (e.g., Chiralpak IA) to resolve syn/anti oxime forms .
- Data reproducibility : Adhere to OECD guidelines for in vitro toxicity testing and report detailed experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
